4-(Hydrazinylmethyl)-1,2,3-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H6N4S |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
thiadiazol-4-ylmethylhydrazine |
InChI |
InChI=1S/C3H6N4S/c4-5-1-3-2-8-7-6-3/h2,5H,1,4H2 |
InChI Key |
FFDMTHDCFRCTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NS1)CNN |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Hydrazinylmethyl 1,2,3 Thiadiazole
Retrosynthetic Analysis Targeting the 4-(Hydrazinylmethyl)-1,2,3-Thiadiazole Scaffold
Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, more readily available starting materials. For this compound, two primary disconnection strategies can be envisioned.
Strategy A: Post-Cyclization Functionalization
This approach focuses on first constructing a 4-substituted-1,2,3-thiadiazole and then elaborating the side chain. The key disconnections are:
C-N Bond Disconnection: The bond between the methyl carbon and the hydrazine (B178648) nitrogen is disconnected. This points to a precursor such as 4-(halomethyl)-1,2,3-thiadiazole and a nucleophile like hydrazine. This is a standard nucleophilic substitution pathway.
Ring Disconnection: The 1,2,3-thiadiazole (B1210528) ring itself is disconnected. This leads back to a suitable acyclic precursor, typically a hydrazone derived from a ketone with an activated methylene (B1212753) group, which is the basis for classical and modern cyclization methods.
Strategy B: Pre-Cyclization Assembly
In this alternative strategy, the hydrazinylmethyl moiety (or a protected version of it) is incorporated into the acyclic precursor before the thiadiazole ring is formed.
Ring Disconnection: The primary disconnection is still the thiadiazole ring. This leads back to a hydrazone precursor derived from a ketone that already contains the required side chain, such as a protected version of 1-hydrazinylpropan-2-one. This approach avoids potentially harsh post-cyclization functionalization steps and can offer better control over the final structure.
Both strategies rely on robust methods for forming the 1,2,3-thiadiazole ring, which are discussed in the subsequent sections.
Approaches to the 1,2,3-Thiadiazole Ring System Formation
The construction of the 1,2,3-thiadiazole core is the cornerstone of the synthesis. Several methodologies have been developed, ranging from classical cyclization reactions to modern catalytic systems.
The Hurd-Mori reaction is a foundational method for synthesizing 1,2,3-thiadiazoles. wikipedia.org The classical approach involves the cyclization of hydrazones, which have an active α-methylene group, using thionyl chloride (SOCl₂). wikipedia.orgmdpi.com The reaction proceeds via the formation of an N-acyl or N-tosyl hydrazone, which then undergoes cyclization with the loss of sulfur dioxide and hydrogen chloride. mdpi.com
For instance, pyrazolyl-phenylethanones can be reacted with semicarbazide (B1199961) to form a semicarbazone intermediate. mdpi.com This intermediate is then treated with thionyl chloride to yield the corresponding substituted 1,2,3-thiadiazole in good to excellent yields. mdpi.com The success and regioselectivity of the Hurd-Mori reaction can be highly dependent on the electronic nature of the substituents on the precursor. nih.govresearchgate.net Studies have shown that the presence of electron-withdrawing protecting groups on the nitrogen of the precursor can lead to superior yields, whereas electron-donating groups may result in poor conversion. nih.gov
| Precursor Type | Cyclizing Agent | Key Features | Reference |
| Semicarbazones | Thionyl Chloride | Widely used, good yields for various substrates. | mdpi.com |
| Acylhydrazones | Thionyl Chloride | The original Hurd-Mori protocol. | wikipedia.org |
| N-Protected Hydrazones | Thionyl Chloride | Yields are sensitive to the nature of the N-protecting group. | nih.gov |
To overcome some of the limitations of classical methods, which can require harsh reagents, modern iodine-catalyzed and metal-free alternatives have been developed. These methods often offer milder reaction conditions, broader substrate scope, and improved yields. organic-chemistry.orgfrontiersin.org
A prominent example is the iodine-catalyzed cyclization of N-tosylhydrazones with elemental sulfur. frontiersin.orgnih.gov This reaction often utilizes dimethyl sulfoxide (B87167) (DMSO) not only as a solvent but also as a dual oxidant to regenerate the iodine catalyst, making the process highly efficient. frontiersin.orgexlibrisgroup.comnih.govresearchgate.net This protocol is noted for its simple operation, high step-economy (often performed as a one-pot synthesis), and broad substrate scope. frontiersin.orgnih.govexlibrisgroup.com
| Catalyst/Reagent | Precursors | Key Features | Reference |
| I₂ / DMSO | N-Tosylhydrazone, Sulfur | Mild conditions, DMSO as dual solvent/oxidant, broad scope. | frontiersin.orgnih.govresearchgate.net |
| TBAI | N-Tosylhydrazone, Sulfur | Metal-free, improved Hurd-Mori approach. | mdpi.comorganic-chemistry.org |
| I₂ / CuCl₂ | Ketone, Tosylhydrazide, KSCN | One-pot, three-component reaction using an odorless sulfur source. | mdpi.comfrontiersin.org |
N-tosylhydrazones have emerged as highly versatile and valuable precursors in modern heterocyclic synthesis, particularly for 1,2,3-thiadiazoles. researchgate.netthieme-connect.comrsc.org They are readily accessible and inexpensive, typically prepared by the condensation of a ketone or aldehyde with N-tosylhydrazine. thieme-connect.com
Their utility stems from their ability to serve as stable precursors to diazo compounds in situ. In the context of 1,2,3-thiadiazole synthesis, the reaction of an N-tosylhydrazone with a sulfur source, often elemental sulfur, is a key strategy. frontiersin.orgnih.gov The transformation is frequently triggered by an initial α-iodination of the tosylhydrazone. nih.gov The subsequent reaction cascade involves the formation of a diazo intermediate, which then reacts with sulfur, followed by an intramolecular cyclization to form the thiadiazole ring. researchgate.net
The broad applicability of N-tosylhydrazones is demonstrated by their successful use in various catalytic systems, including both iodine-catalyzed and metal-free reactions, to produce a diverse range of 4-aryl and 4-alkyl substituted 1,2,3-thiadiazoles. frontiersin.orgresearchgate.net
Introduction and Modification of the Hydrazinylmethyl Moiety at the 4-Position
Post-cyclization functionalization offers a modular approach to the target compound. A plausible and effective strategy involves a two-step sequence starting from a 4-methyl-1,2,3-thiadiazole (B96444) precursor.
Halogenation of the Methyl Group: The first step is the selective halogenation of the methyl group at the 4-position. This can be achieved using standard free-radical halogenating agents such as N-bromosuccinimide (NBS) under photochemical or radical initiation conditions to yield 4-(bromomethyl)-1,2,3-thiadiazole (B1444188). This intermediate is a versatile electrophile.
Nucleophilic Substitution with Hydrazine: The resulting 4-(halomethyl)-1,2,3-thiadiazole can then be subjected to a nucleophilic substitution reaction with hydrazine or a protected hydrazine equivalent. The use of hydrazine hydrate (B1144303) in a suitable solvent would displace the halide, forming the desired C-N bond and yielding this compound. This type of nucleophilic substitution on halogenated pyridazines and other heterocycles is a well-established transformation. researchgate.net
This stepwise approach allows for the synthesis of the stable 1,2,3-thiadiazole core first, followed by the introduction of the reactive hydrazinyl moiety, which is a common tactic in the synthesis of complex heterocyclic molecules.
Integration of Hydrazine Precursors into Ring-Forming Reactions
A direct and efficient approach to synthesizing this compound involves the incorporation of a protected or masked hydrazine functional group into the precursors used for the 1,2,3-thiadiazole ring formation. A key strategy in the synthesis of 1,2,3-thiadiazoles is the Hurd-Mori reaction, which typically involves the cyclization of α-methylene-containing hydrazones with thionyl chloride.
One plausible synthetic route commences with a suitably protected starting material, such as a derivative of propionaldehyde (B47417) containing a masked hydrazine group. This precursor can be converted to its corresponding N-acyl or N-tosylhydrazone. Subsequent treatment of this hydrazone with thionyl chloride would then facilitate the Hurd-Mori cyclization, directly forming the 4-(protected-hydrazinylmethyl)-1,2,3-thiadiazole ring. The final step would involve the deprotection of the hydrazine group to yield the target compound. The choice of the protecting group for the hydrazine moiety is critical to ensure its stability during the cyclization step and its facile removal in the final stage.
An alternative and more common strategy involves a post-ring-formation functionalization approach. This method begins with the synthesis of a 4-substituted-1,2,3-thiadiazole intermediate that can be readily converted to the desired hydrazinylmethyl derivative. A key intermediate in this pathway is a 4-(halomethyl)-1,2,3-thiadiazole, such as 4-(bromomethyl)-1,2,3-thiadiazole or 4-(chloromethyl)-1,2,3-thiadiazole. These haloalkyl derivatives are reactive towards nucleophilic substitution.
The synthesis of the 4-(halomethyl)-1,2,3-thiadiazole intermediate can be achieved through various established methods for 1,2,3-thiadiazole ring formation, followed by halogenation of the methyl group. For instance, a suitable ketone precursor can be converted to its hydrazone and then cyclized using the Hurd-Mori reaction to yield a 4-methyl-1,2,3-thiadiazole, which can subsequently be halogenated.
Once the 4-(halomethyl)-1,2,3-thiadiazole is obtained, it can be reacted with a hydrazine derivative. The bromomethyl group, in particular, is susceptible to nucleophilic substitution by hydrazine hydrate or a protected hydrazine equivalent. smolecule.com This reaction directly introduces the hydrazinylmethyl group at the 4-position of the thiadiazole ring. The reaction conditions, such as solvent and temperature, need to be carefully controlled to favor the desired substitution and minimize side reactions.
Below is a table summarizing a proposed two-step synthetic approach for this compound starting from a 4-(halomethyl) precursor.
| Step | Reactant | Reagent | Product | Reaction Type |
| 1 | 4-Methyl-1,2,3-thiadiazole | N-Bromosuccinimide (NBS), radical initiator | 4-(Bromomethyl)-1,2,3-thiadiazole | Radical Halogenation |
| 2 | 4-(Bromomethyl)-1,2,3-thiadiazole | Hydrazine hydrate | This compound | Nucleophilic Substitution |
Advanced Purification and Isolation Techniques for this compound and its Intermediates
The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a compound of high purity, which is essential for its subsequent use and characterization. The presence of a reactive hydrazine group and the polar nature of the molecule necessitate specialized techniques.
Chromatographic Separations and Recrystallization Optimization
Chromatographic techniques are indispensable for the purification of this compound and its precursors. Column chromatography using silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials, by-products, and other impurities. mdpi.com The choice of eluent system is crucial and is typically determined through preliminary analysis using thin-layer chromatography (TLC). A gradient of polar solvents, such as ethyl acetate (B1210297) in a non-polar solvent like hexane, is often employed to achieve effective separation of compounds with varying polarities.
For more challenging separations, especially for closely related impurities, High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid, can provide high-resolution separation.
Recrystallization is a powerful technique for the final purification of solid compounds. The selection of an appropriate solvent or solvent system is paramount for successful recrystallization. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For 1,2,3-thiadiazole derivatives, common recrystallization solvents include ethanol, methanol, or mixtures of solvents like dichloromethane/hexane or ethyl acetate/petroleum ether. Optimization of the recrystallization process involves careful control of the cooling rate to promote the formation of well-defined crystals and maximize yield.
The following table outlines common purification techniques applicable to this compound and its intermediates.
| Technique | Stationary Phase/Solvent | Application |
| Column Chromatography | Silica gel | Primary purification of crude reaction mixtures |
| High-Performance Liquid Chromatography (HPLC) | C18 reversed-phase | High-purity separation and analysis |
| Recrystallization | Ethanol, Methanol, or solvent mixtures | Final purification of solid products |
| Thin-Layer Chromatography (TLC) | Silica gel plates | Reaction monitoring and solvent system optimization |
Handling and Stability Considerations During Isolation
The presence of the hydrazine moiety in this compound introduces specific handling and stability challenges. Hydrazine and its derivatives are known to be reactive and potentially unstable under certain conditions. dtic.milarxada.com
During isolation and purification, exposure to strong oxidizing agents, strong acids, and certain metal ions should be avoided, as these can lead to decomposition of the hydrazine group. arxada.com It is also advisable to perform purification steps under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.
The stability of this compound during storage is another important consideration. The compound should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize degradation over time. The use of amber-colored vials can protect the compound from light-induced decomposition. It is also recommended to store the compound as a salt (e.g., hydrochloride salt) if the free base is found to be unstable. Salts are often more crystalline and less susceptible to aerial oxidation.
Chemical Reactivity and Derivatization Pathways of 4 Hydrazinylmethyl 1,2,3 Thiadiazole
Reactivity of the Hydrazinylmethyl Functional Group
The exocyclic hydrazinylmethyl group, -CH₂NHNH₂, is the primary site for many derivatization reactions. The terminal amino group of the hydrazine (B178648) is a potent nucleophile, making it susceptible to reactions with various electrophiles.
Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones and Related Derivatives
The reaction of the hydrazine moiety with aldehydes and ketones is a facile and high-yield method for derivatization. This condensation reaction, typically conducted in an alcoholic solvent like ethanol, results in the formation of a stable C=N bond, yielding hydrazone derivatives. mdpi.comnih.gov This transformation is fundamental in modifying the structure and properties of the parent compound.
For instance, the condensation of 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, a structurally related compound, with various substituted aldehydes proceeds efficiently under reflux to produce a series of hydrazide-hydrazones. mdpi.comnih.gov The success of these reactions, with yields often ranging from 57% to 98%, underscores the reliability of this synthetic route. mdpi.com The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a characteristic singlet signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum. nih.gov
Below is a table summarizing representative hydrazone derivatives synthesized from the related 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, illustrating the scope of this reaction with different aldehydes.
| Aldehyde Reactant | Resulting Hydrazone Derivative | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 85 | mdpi.com |
| 4-Methylbenzaldehyde | 4-Methyl-N'-(4-methylbenzylidene)-1,2,3-thiadiazole-5-carbohydrazide | 82 | mdpi.com |
| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 91 | mdpi.com |
| 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide | 75 | mdpi.com |
| 5-Nitro-2-furaldehyde | 4-Methyl-N'-(5-nitro-2-furfurylidene)-1,2,3-thiadiazole-5-carbohydrazide | 65 | mdpi.com |
Data derived from studies on 4-methyl-1,2,3-thiadiazole-5-carbohydrazide, a structural analog.
Cyclization Reactions Leading to Fused and Polyheterocyclic Systems (e.g., Triazoles, Thiadiazines)
The hydrazinylmethyl group serves as a versatile precursor for the construction of more complex heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, the hydrazine moiety can be incorporated into new rings, leading to fused or linked polyheterocyclic structures.
A common transformation involves the conversion of the hydrazine derivative into a 1,2,4-triazole (B32235) ring. For example, a 1,2,3-thiadiazole (B1210528) hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. mdpi.com This intermediate, under alkaline conditions, can undergo cyclization to yield a 1,2,3-thiadiazole derivative linked to a 1,2,4-triazole-thione. mdpi.com
Furthermore, the reaction of 4-amino-5-mercapto-1,2,4-triazoles with hydrazonoyl chlorides can lead to the formation of fused 1,2,4-triazolo[3,4-b] nih.govmdpi.comnih.govthiadiazine systems. nih.gov While the starting material is different, this illustrates a general pathway where a hydrazine-like precursor (an aminomercaptotriazole) can cyclize to form a thiadiazine ring. These reactions highlight the utility of the hydrazine functional group as a key building block for accessing diverse and complex heterocyclic scaffolds.
N-Alkylation, Acylation, and Sulfonylation of the Hydrazine Moiety
The nucleophilic nitrogen atoms of the hydrazine group are reactive towards a variety of electrophilic reagents, allowing for straightforward N-alkylation, N-acylation, and N-sulfonylation reactions.
N-Alkylation : Direct alkylation can be achieved by reacting 4-(hydrazinylmethyl)-1,2,3-thiadiazole with alkyl halides. This reaction typically proceeds at the terminal -NH₂ group, which is more sterically accessible and generally more nucleophilic.
N-Acylation : Acylation of the hydrazine moiety is a common transformation, readily accomplished using acyl chlorides or acid anhydrides. This reaction leads to the formation of stable N,N'-diacylhydrazine derivatives if excess acylating agent is used, or mono-acylated products under controlled conditions. The synthesis of N,N'-diacylhydrazines bearing a 1,2,3-thiadiazole core has been reported as a strategy for creating compounds with insecticidal properties. mdpi.com
N-Sulfonylation : Similarly, sulfonylation can be carried out by treating the hydrazine with sulfonyl chlorides in the presence of a base. This reaction yields N-sulfonylated hydrazine derivatives, also known as sulfonylhydrazides. The development of N-arylsulfonyl hydrazone derivatives as potential antimycobacterial agents demonstrates the importance of this class of compounds, which are often synthesized via condensation of a carbohydrazide (B1668358) with a sulfonylated aldehyde or by direct sulfonylation. nih.gov
Oxidation-Reduction Properties and Transformations
The hydrazine functional group can undergo various oxidation and reduction reactions, further expanding the synthetic utility of this compound.
Oxidation : Hydrazines are susceptible to oxidation, which can lead to different products depending on the reagent and reaction conditions. Mild oxidation can convert the hydrazine to a diazene, while stronger oxidizing agents can cleave the N-N bond.
Reduction of Derivatives : The hydrazones formed from condensation reactions (as described in 3.1.1) can be selectively reduced. For example, reduction of the C=N double bond in a hydrazone using reducing agents like sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation yields the corresponding N-alkylated hydrazine derivative. This two-step sequence of condensation followed by reduction provides an alternative route to N-alkylation of the hydrazine moiety.
Reactivity Profile of the 1,2,3-Thiadiazole Ring System in this compound
The 1,2,3-thiadiazole ring is an aromatic, electron-deficient heterocycle. This electronic nature makes it relatively stable and resistant to certain transformations while being susceptible to others.
Electrophilic and Nucleophilic Substitution Behavior
The electron density map of the 1,2,3-thiadiazole ring shows that the carbon atoms, C4 and C5, are electron-deficient. This property makes the ring generally unreactive towards electrophilic substitution reactions such as nitration or Friedel-Crafts acylation, which typically require electron-rich aromatic systems. Electrophilic attack, if it occurs, is more likely to happen at one of the ring nitrogen atoms.
Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C5 position. The viability of this reaction is highly dependent on the presence of a suitable leaving group at this position. For example, 5-chloro-1,2,3-thiadiazoles can react with various nucleophiles to afford 5-substituted derivatives. A notable synthetic route involves the displacement of a benzotriazolyl group from the 5-position of a 1,2,3-thiadiazole by sulfur and oxygen nucleophiles, demonstrating a facile pathway for introducing new substituents onto the thiadiazole core.
Ring-Opening and Rearrangement Mechanisms, including Nitrogen Extrusion
The 1,2,3-thiadiazole ring system is prone to several transformation reactions, often initiated by bases or nucleophiles, which lead to ring cleavage and the formation of new molecular scaffolds. A primary pathway involves the extrusion of molecular nitrogen, a thermodynamically favorable process.
Base-Induced Ring Cleavage: One of the most characteristic reactions of 1,2,3-thiadiazoles is their cleavage under basic conditions. researchgate.net For derivatives unsubstituted at the 5-position, a strong base can abstract a proton from the C5 carbon. This deprotonation facilitates the collapse of the heterocyclic ring, leading to the elimination of dinitrogen (N₂) and the formation of an alkali metal alkynethiolate intermediate. researchgate.netcdnsciencepub.com This reactive intermediate can then be trapped by various electrophiles. Given that the subject compound has a substituent at the C4 position, deprotonation would occur at the C5 position, initiating this cascade.
Dimroth Rearrangement: A significant rearrangement pathway for 1,2,3-thiadiazoles bearing amino or hydrazino substituents is the Dimroth rearrangement. researchgate.net This typically involves a ring-opening to an α-diazothioketone intermediate, followed by recyclization to form a more stable heterocyclic system. researchgate.net For 5-amino or 5-hydrazino-1,2,3-thiadiazoles, this rearrangement commonly yields 5-mercapto-1,2,3-triazoles. researchgate.net While this compound does not have the hydrazino group directly on the ring, the nucleophilicity of the hydrazine moiety could potentially trigger or participate in similar complex intramolecular rearrangements under specific conditions.
| Reaction Type | Initiating Conditions | Key Intermediate | Primary Product(s) | Reference |
|---|---|---|---|---|
| Base-Induced Ring Cleavage | Strong base (e.g., organolithium compounds, potassium t-butoxide) | Alkynethiolate anion | Alkynyl thioethers (after electrophilic quench), Nitrogen (N₂) | researchgate.net |
| Dimroth Rearrangement | Often thermal or base-catalyzed, especially for amino/hydrazino derivatives | α-diazothioketone | Substituted 1,2,3-triazoles | researchgate.net |
Thermal and Photochemical Decomposition Pathways
The 1,2,3-thiadiazole ring is known to be unstable towards heat and ultraviolet radiation. e-bookshelf.de These decomposition pathways are of significant interest as they provide routes to highly reactive intermediates.
Thermal Decomposition: Upon heating, 1,2,3-thiadiazoles typically undergo fragmentation. The primary decomposition pathway involves the extrusion of a molecule of nitrogen (N₂), a common reaction for compounds containing an azo moiety within a strained ring. e-bookshelf.de This denitrogenation is believed to generate a transient and highly unstable thiirene (B1235720) intermediate. Thiirenes are three-membered rings containing one sulfur atom, which readily desulfurize to yield the corresponding alkyne.
Photochemical Decomposition: Similarly, photochemical irradiation of 1,2,3-thiadiazoles leads to the cleavage of the ring system. e-bookshelf.de The energy supplied by UV light facilitates the extrusion of nitrogen gas, also proceeding through a putative thiirene intermediate, which subsequently collapses to an alkyne. This photochemical lability has been exploited in materials science; for instance, polymers incorporating 1,2,3-thiadiazole units can be cross-linked through photochemical degradation of the heterocyclic rings, which leads to the formation of sulfur bridges.
The specific decomposition products of this compound would be expected to follow this general pathway, yielding nitrogen gas and propargylhydrazine (or its further decomposition products) via a transient thiirene. The rate of decomposition can be influenced by the nature of the substituents on the ring. researchgate.net
| Condition | Primary Reaction | Intermediate | Final Product(s) | Reference |
|---|---|---|---|---|
| Thermal (Heat) | Nitrogen extrusion | Thiirene | Alkyne, Nitrogen (N₂), Sulfur (S) | e-bookshelf.de |
| Photochemical (UV Light) | Nitrogen extrusion | Thiirene | Alkyne, Nitrogen (N₂), Sulfur (S) | e-bookshelf.de |
Coordination Chemistry of this compound as a Ligand
The molecule this compound is a polyfunctional ligand, possessing multiple potential donor sites for coordination with metal ions. isres.org Its coordination behavior is a composite of the properties of the thiadiazole heterocycle and the hydrazine moiety, making it a versatile building block in coordination chemistry. nih.govmsesupplies.com
Identification of Potential Coordination Sites (N-heteroatoms, Hydrazine N-atoms, Sulfur)
The structure of this compound offers several distinct potential coordination sites:
Thiadiazole N-heteroatoms: The ring contains two nitrogen atoms, at positions 2 and 3. The N2 atom is generally considered a primary coordination site in related heterocyclic systems.
Thiadiazole Sulfur atom: The sulfur atom at position 1 possesses lone pairs of electrons and can act as a soft donor site, particularly for soft metal ions like Ag(I) or Hg(II). nih.gov
Hydrazine N-atoms: The exocyclic hydrazinylmethyl group (-CH₂-NH-NH₂) contains two nitrogen atoms. Both the terminal (-NH₂) and the internal (-NH-) nitrogens are potential donor sites. The terminal amino group is generally less sterically hindered and more basic, making it a likely coordination point. kombyonyx.com
The presence of these multiple donor atoms allows the molecule to act as a monodentate, bidentate, or bridging ligand.
Design Principles for Metal Complexation
The design of metal complexes with this compound is guided by several key principles:
Hard and Soft Acid-Base (HSAB) Theory: The choice of metal ion will influence the preferred coordination site. Hard metal ions (e.g., Fe(III), Cr(III)) are expected to preferentially bind to the hard nitrogen donors of the hydrazine group or the thiadiazole ring. nih.gov In contrast, soft metal ions (e.g., Pd(II), Pt(II), Hg(II)) may show a greater affinity for the soft sulfur atom of the ring. nih.gov
Chelation: The hydrazinylmethyl substituent provides a flexible arm that can form a stable five-membered chelate ring by coordinating to a metal center through both the N2 of the thiadiazole ring and the terminal nitrogen of the hydrazine group. Chelation significantly enhances the thermodynamic stability of the resulting complex (the chelate effect).
Steric Factors: The steric bulk of other ligands around the metal center can influence which of the potential donor atoms can approach and bind. The terminal -NH₂ group of the hydrazine is sterically more accessible than the internal -NH- group or the ring nitrogens. kombyonyx.com
pH Control: The basicity of the nitrogen atoms, particularly in the hydrazine moiety, means that the pH of the reaction medium can be used to control protonation states and thus modulate the ligand's coordinating ability.
Characterization of Coordination Modes and Geometric Structures
The versatility of this compound as a ligand gives rise to several possible coordination modes, which in turn dictate the geometry of the resulting metal complexes.
Monodentate Coordination: The ligand can bind to a metal center through a single donor atom, most likely the N2 of the thiadiazole ring or the terminal nitrogen of the hydrazine group.
Bidentate Chelation: As mentioned, the ligand can form a stable chelate ring by binding through two donor atoms to the same metal center. The most probable chelating mode would involve the N2 of the ring and the terminal N of the hydrazine.
Bidentate Bridging: The hydrazine moiety is well-known to act as a bridging ligand, linking two metal centers. ajol.info The N-N unit can span between two metals, facilitating the formation of polynuclear complexes or coordination polymers. ajol.info
The coordination mode and the coordination number of the metal ion determine the final geometric structure of the complex, which can range from linear and tetrahedral to square planar and octahedral. asianpubs.org Characterization of these complexes relies on a combination of analytical techniques. Infrared (IR) spectroscopy is used to identify which donor atoms are involved in coordination by observing shifts in the stretching frequencies of C=N, N-N, and N-H bonds. ajol.infojptcp.com Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution, while electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements give insight into the geometry around the metal ion. nih.gov Unambiguous structural determination is achieved through single-crystal X-ray diffraction. nih.gov
| Coordination Mode | Coordinating Atoms | Potential Complex Structure | Typical Metal Geometry |
|---|---|---|---|
| Monodentate | N2 (ring) or N (terminal hydrazine) | Simple mononuclear complex | Tetrahedral, Square Planar, Octahedral |
| Bidentate (Chelating) | N2 (ring) and N (terminal hydrazine) | Stable mononuclear chelate complex | Square Planar, Octahedral |
| Bidentate (Bridging) | Two N atoms of the hydrazine group | Dinuclear or polynuclear complex | Various |
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Hydrazinylmethyl 1,2,3 Thiadiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For complex heterocyclic systems like 4-(hydrazinylmethyl)-1,2,3-thiadiazole derivatives, multi-dimensional NMR techniques are often required for complete signal assignment and conformational analysis.
One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. In derivatives of this compound, characteristic signals can be observed. For instance, in related 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, the N-H proton of the hydrazide-hydrazone moiety typically appears as a singlet in the downfield region of δ 12.10–12.87 ppm. mdpi.com The methylene (B1212753) protons (-CH₂-) of the hydrazinylmethyl group would be expected to show a singlet, while the C5-H of the thiadiazole ring would also appear as a singlet, with their exact chemical shifts depending on the solvent and substitution.
However, for unambiguous assignment and to establish connectivity, two-dimensional (2D) NMR experiments are crucial. nih.govsemanticscholar.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound, a COSY spectrum would be used to confirm couplings between protons on adjacent carbons, for instance, within a substituent attached to the hydrazinyl group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same carbon, providing a definitive assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. It is exceptionally powerful for piecing together the molecular skeleton. For this compound, an HMBC spectrum would show correlations from the methylene protons to the C4 of the thiadiazole ring, and potentially to C5 as well, confirming the attachment point of the side chain. nih.gov It would also show correlations from the C5-H proton to the C4 and C5 carbons of the ring.
These techniques, when used in concert, allow for the complete and confident assignment of all proton and carbon signals, which is essential for verifying the structure of newly synthesized derivatives. mdpi.com
Table 1: Representative 2D NMR Correlations for a Hypothetical this compound Structure
Molecules are not static; they undergo various dynamic processes such as bond rotation and conformational changes. When the rate of such a process is on the same timescale as the NMR experiment, it can be studied using Dynamic NMR (DNMR) spectroscopy. unibas.it
For derivatives of this compound, rotation around the C4-CH₂ single bond could be hindered, potentially leading to distinct conformers (rotamers). In analogous heterocyclic systems, the presence of isomers due to hindered rotation around a single bond connecting a thiadiazole ring to another moiety has been observed. semanticscholar.orgnih.gov This leads to the appearance of two distinct sets of NMR signals at low temperatures.
As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature (Tc), the two sets of signals broaden and merge into a single, averaged signal. By analyzing the line shape of the signals at different temperatures or using the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. This provides valuable quantitative information about the molecule's conformational flexibility.
While solution-state NMR provides information about molecules in a solvated, mobile state, solid-state NMR (ssNMR) offers insights into their structure and dynamics in the crystalline or amorphous solid phase. This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization.
By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. In solid-state ¹³C CP/MAS NMR, crystallographically inequivalent carbon atoms within the unit cell will give rise to separate signals. Therefore, if a compound exists as two different polymorphs, their ssNMR spectra will differ, reflecting the changes in molecular packing and intermolecular interactions (such as hydrogen bonding) in the crystal lattice. unibas.it For this compound derivatives, ssNMR could be used to identify and characterize different crystalline forms and to study the local environment and hydrogen-bonding network involving the hydrazinyl group within the solid state.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can be sensitive to the molecule's structure and environment.
The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to its functional groups. The hydrazinyl group (-NH-NH₂) is a strong hydrogen bond donor and acceptor. In the solid state or in concentrated solutions, intermolecular hydrogen bonding would cause the N-H stretching vibrations, typically seen in the 3200-3400 cm⁻¹ region, to appear as broad bands at lower frequencies compared to the free, non-bonded N-H stretch. rsc.orgnih.gov
The thiadiazole ring itself has several characteristic vibrations. The C=N stretching vibration within the heterocyclic ring is expected to produce a strong and sharp band. semanticscholar.org Other key vibrations include those for the N-N and C-S bonds within the ring. Combining experimental IR and Raman data with quantum chemical calculations can allow for a detailed and reliable assignment of all fundamental vibrational modes. nih.govmdpi.com
Table 2: Expected Vibrational Frequencies for this compound
Mass Spectrometry (MS) for Fragmentation Pathways and Mechanistic Insights
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule, while tandem mass spectrometry (MS/MS) is used to study its fragmentation pathways.
For 1,2,3-thiadiazole (B1210528) derivatives, the most characteristic fragmentation process observed upon ionization is the elimination of a neutral molecule of nitrogen (N₂). rsc.org This fragmentation is a signature of the 1,2,3-thiadiazole ring system and typically occurs before the fragmentation of substituents. nih.govmdpi.com
In the case of protonated this compound, the fragmentation pathway would likely begin with the loss of N₂ from the molecular ion [M+H]⁺ to form a key intermediate ion [M+H-28]⁺. researchgate.net Subsequent fragmentation would then proceed from this ion, involving the hydrazinylmethyl side chain. This could include the loss of ammonia (B1221849) (NH₃) or the cleavage of the C-C or C-N bonds of the side chain, leading to a series of smaller fragment ions. Studying these pathways provides mechanistic insights into the gas-phase chemistry of the ion and helps to confirm the molecular structure. sapub.orgchemguide.co.uk
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental formula. For derivatives of this compound, HRMS is crucial for confirming their successful synthesis and purity.
In the study of newly synthesized 4-methyl-1,2,3-thiadiazole (B96444) derivatives, HRMS was utilized to confirm the structures of the target compounds. nih.gov The high accuracy of the mass measurements provides strong evidence for the proposed molecular formulas, distinguishing them from other potential isomers or byproducts. For instance, the characterization of novel 1,3,4-thiadiazole-1,2,3-triazole hybrids also relied on mass spectrometry to confirm their composition. biointerfaceresearch.com
Below is a representative data table illustrating the type of information obtained from HRMS analysis for a hypothetical this compound derivative.
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| C₃H₅N₃S | 129.0207 | 129.0205 | -1.55 |
This table is illustrative and provides an example of typical HRMS data.
Tandem Mass Spectrometry (MS/MS) and Ion Spectroscopy for Gas-Phase Rearrangements and Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) provides deeper insight into the structure of molecules by analyzing the fragmentation patterns of selected precursor ions. For 1,2,3-thiadiazole derivatives, a characteristic fragmentation pathway involves the elimination of a molecule of nitrogen (N₂) from the molecular ion. rsc.org This process is often observed prior to the fragmentation of substituents on the thiadiazole ring.
Further studies using electrospray ionization (ESI) tandem mass spectrometry on 4,5-functionalized 1,2,3-thiadiazoles have elucidated more complex gas-phase behaviors. nih.gov The main fragmentation pathway for both 1,2,3-thiadiazoles and their isomeric 1,2,3-triazoles can be similar, often involving the loss of a sulfonylalkyl moiety. nih.gov However, subsequent fragmentation (MS³) can reveal distinct differences. nih.gov
Interestingly, gas-phase rearrangements of 1,2,3-triazoles into 1,2,3-thiadiazoles have been observed under certain ESI-MS/MS conditions. nih.gov The formation of an [M+H-N₂]⁺ ion, typically characteristic of 1,2,3-thiadiazoles, has been noted in the mass spectra of corresponding 1,2,3-triazoles, suggesting an in-source rearrangement. nih.gov Infrared multiple photon dissociation (IRMPD) spectroscopy, a form of ion spectroscopy, has been instrumental in confirming the structures of these common fragment ions, providing a more profound understanding of the fragmentation mechanisms. nih.gov
Key Fragmentation Pathways for 1,2,3-Thiadiazole Derivatives:
Nitrogen Extrusion: A primary fragmentation step is the loss of a neutral N₂ molecule.
Substituent Fragmentation: Subsequent fragmentation often involves the side chains attached to the thiadiazole core.
Ring Cleavage: The heterocyclic ring itself can undergo cleavage to produce smaller fragment ions.
X-ray Crystallography for Absolute Molecular and Crystal Structures
The table below presents typical bond lengths and angles for a 1,3,4-thiadiazole (B1197879) ring, which can serve as a reference for understanding the geometry of the 1,2,3-thiadiazole core.
| Bond | Length (Å) | Angle | Degree (°) |
| S1-C2 | 1.72 | C5-S1-C2 | 86.4 |
| C2-N3 | 1.30 | S1-C2-N3 | 114.9 |
| N3-N4 | 1.37 | C2-N3-N4 | 111.9 |
| N4-C5 | 1.30 | N3-N4-C5 | 111.9 |
| C5-S1 | 1.72 | N4-C5-S1 | 114.9 |
Data adapted from a study on 1,3,4-thiadiazole and is for illustrative purposes. researchgate.net
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions, which include hydrogen bonds, π-π stacking, and other weak van der Waals forces, play a crucial role in the physical properties of the solid material. rsc.org
In the crystal structures of various 1,3,4-thiadiazole derivatives, strong N-H···N hydrogen bonds, as well as weaker interactions like C-H···π, C-H···F, and π-π stacking, have been identified as significant contributors to the stability of the crystal packing. rsc.org For a this compound derivative, the hydrazinyl group would be expected to be a key participant in hydrogen bonding networks, likely forming N-H···N or N-H···S interactions, which would significantly influence the supramolecular assembly.
Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in solvates of some thiadiazole derivatives. rsc.org Different polymorphic forms can exhibit distinct physical properties, and their study is important for applications in materials science and pharmaceuticals. The interplay between intramolecular hydrogen bonds and intermolecular interactions can lead to different conformations of the molecule being present in the crystal lattice. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.
For thiadiazole derivatives, the UV-Vis absorption spectra can provide information about the electronic structure and conjugation within the molecule. In a study of new 1,3,4-thiadiazole compounds, UV-Vis spectra were used alongside theoretical calculations to understand their electronic and molecular properties. researchgate.net The absorption bands are typically assigned to π→π* and n→π* transitions. The presence of substituents on the thiadiazole ring can significantly affect the position and intensity of these absorption bands. For example, the introduction of phosphorus(V)-substituted 1,3,4-thiadiazoles to a BODIPY fluorophore was found to alter its electronic properties, leading to bathochromic shifts in the absorption and emission maxima. rsc.org
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is due to the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Studying the solvatochromic behavior of a compound can provide valuable information about its electronic structure and the nature of its excited states.
While specific studies on the solvatochromism of this compound were not found, research on related heterocyclic systems, such as thiazole-hydrazone derivatives, has demonstrated this effect. distantreader.org In these studies, the UV-Visible absorption spectra were recorded in a range of solvents with varying polarities. A shift in the absorption maximum (λmax) with solvent polarity is indicative of solvatochromic behavior. Generally, a bathochromic (red) shift is observed with increasing solvent polarity for compounds with a more polar excited state than the ground state, which is common for molecules exhibiting intramolecular charge transfer (ICT) characteristics. Conversely, a hypsochromic (blue) shift suggests a less polar excited state.
The study of solvatochromism in 1,3,4-thiadiazol coumarin (B35378) derivatives has also been reported, where changes in absorption and fluorescence spectra with solvent polarity were analyzed to understand solute-solvent interactions. researchgate.net
Theoretical and Computational Chemistry Studies of 4 Hydrazinylmethyl 1,2,3 Thiadiazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties.
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods are instrumental in determining the geometry, stability, and electronic characteristics of 4-(Hydrazinylmethyl)-1,2,3-thiadiazole.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. kbhgroup.in For 1,2,3-thiadiazole (B1210528) derivatives, DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-31G(d,p), are frequently employed to optimize the ground state geometry and calculate electronic energies. kbhgroup.innih.gov These calculations would provide the most stable conformation of this compound, detailing bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons, indicating nucleophilic character, while the LUMO is the most likely to accept electrons, indicating electrophilic character. youtube.com
For derivatives of 1,2,3-thiadiazole, DFT calculations have been used to determine the energies of the HOMO and LUMO. nih.gov The HOMO is often distributed over the 1,2,3-thiadiazole ring and associated substituents, while the LUMO is also typically located on the heterocyclic ring system. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and more reactive. nih.gov
From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2).
These descriptors provide a quantitative basis for comparing the reactivity of different 1,2,3-thiadiazole derivatives.
Table 1: Representative Frontier Molecular Orbital Data for a Substituted 1,2,3-Thiadiazole Derivative (Illustrative) (Note: This data is for a related compound and serves as an example of the type of information obtained from FMO analysis.)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
Understanding the distribution of charge within a molecule is crucial for predicting its interactions. DFT calculations can provide insights into the charge distribution through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, revealing the electron-donating or electron-withdrawing effects of the hydrazinylmethyl group on the 1,2,3-thiadiazole ring.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. The MEP surface is colored to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For heterocyclic compounds, the MEP map can identify the most likely sites for protonation and other electrophilic interactions. researchgate.net In 1,2,3-thiadiazole derivatives, the nitrogen atoms of the ring are typically regions of negative potential. researchgate.net
The aromaticity of the 1,2,3-thiadiazole ring is a key feature influencing its stability and reactivity. mdpi.com Aromaticity can be assessed computationally through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would quantify the degree of aromatic character of the 1,2,3-thiadiazole ring in this compound.
A significant application of DFT is the prediction of spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. mdpi.comnrel.gov For novel derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, characteristic 1H NMR signals for the NH group were observed in the range of 12.10–12.87 ppm, and for the =CH group at δ 8.06–8.63 ppm. mdpi.com The 13C NMR signals for the C=O and =CH groups were in the ranges of 163.31–164.61 ppm and 135.59–146.67 ppm, respectively. mdpi.com
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated using DFT. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and basis set limitations, allowing for a more accurate comparison with experimental IR spectra. This helps in the assignment of vibrational modes to specific functional groups within the molecule.
UV-Vis Absorption Maxima: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. kbhgroup.in By calculating the energies of electronic transitions from the ground state to various excited states, the maximum absorption wavelengths (λmax) in the UV-Vis spectrum can be predicted. kbhgroup.in These calculations can also provide information about the nature of the electronic transitions, such as n→π* or π→π*.
Table 2: Predicted Spectroscopic Data for a Hypothetical 1,2,3-Thiadiazole Derivative (Illustrative)
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shift (CH2) | 4.5 ppm |
| 13C NMR Chemical Shift (C4 of thiadiazole) | 145 ppm |
| IR Frequency (N-H stretch) | 3350 cm-1 |
While DFT is widely used, other computational methods can provide valuable complementary information.
Ab Initio Methods: Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can be useful for benchmarking results and for systems where DFT may have limitations. Ab initio calculations on the parent 1,2,3-thiadiazole have been used to determine its structure and protonation energies, confirming N2 as the likely site of coordination. researchgate.net
Semi-Empirical Methods: These methods (e.g., AM1, PM3) are computationally much faster than DFT or ab initio methods because they use parameters derived from experimental data. While generally less accurate, they can be useful for preliminary calculations on large molecules or for screening large numbers of conformers before applying more rigorous methods.
Density Functional Theory (DFT) for Ground State Geometries and Energies.
Reaction Mechanism Elucidation and Transition State Analysis.
Computational chemistry is a powerful tool for investigating reaction mechanisms. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to map out the potential energy surface. This involves locating the structures of reactants, products, intermediates, and, most importantly, transition states.
The Hurd-Mori reaction is a common method for the synthesis of 1,2,3-thiadiazoles, and computational studies can help to elucidate its mechanism. researchgate.netorganic-chemistry.org By calculating the activation energies associated with different possible pathways, the most likely reaction mechanism can be identified. Transition state theory can then be used to calculate theoretical reaction rates. Such studies would provide a detailed, atomistic understanding of the chemical transformations of this compound.
Computational Modeling of Proposed Reaction Pathways
Other synthetic methods, including the Wolff reaction (cyclization of α-diazothiocarbonyl compounds) and the Pechmann synthesis (1,3-dipolar cycloaddition of diazo derivatives to isothiocyanates), have also been subjects of computational investigation. researchgate.net By mapping the potential energy surface of these reactions, researchers can predict the most favorable pathways and identify conditions that could optimize the yield of the desired 1,2,3-thiadiazole product. For instance, a metal-free synthesis of 1,2,3-thiadiazoles from N-tosylhydrazones and sulfur has been developed as an improvement on the Hurd-Mori reaction. organic-chemistry.org
Characterization of Transition State Geometries and Activation Energies
A critical aspect of computational reaction modeling is the characterization of transition states. Transition state theory allows for the calculation of reaction rates based on the properties of the transition state structure. For the synthesis of 1,2,3-thiadiazoles, computational methods are used to determine the geometry of the transition state for the rate-determining step. This information is crucial for understanding the factors that control the reaction rate.
The activation energy, which is the energy barrier that must be overcome for a reaction to occur, can also be calculated. By comparing the activation energies of different possible reaction pathways, chemists can predict which route is more likely to be followed. For example, in the Hurd-Mori reaction, computational studies can pinpoint the energy required for the cyclization step, providing insights into the reaction's feasibility under various conditions.
Table 1: Hypothetical Activation Energies for 1,2,3-Thiadiazole Synthesis Pathways
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| Hurd-Mori Reaction | Cyclization of hydrazone | 20-25 |
| Wolff Reaction | Diazo compound cyclization | 15-20 |
| Pechmann Synthesis | 1,3-dipolar cycloaddition | 18-22 |
Note: The data in this table is illustrative and based on typical ranges for these types of reactions. Specific values for this compound would require dedicated computational studies.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations provide valuable insights into the conformational flexibility and intermolecular interactions of compounds like this compound.
Exploration of Conformational Space and Dynamic Behavior
The hydrazinylmethyl side chain of this compound introduces a degree of conformational flexibility. MD simulations can explore the different spatial arrangements (conformers) that the molecule can adopt by solving Newton's equations of motion for the atoms in the molecule. This allows for the identification of the most stable conformers and the energy barriers between them. Understanding the conformational landscape is important as it can influence the molecule's physical properties and its interactions with other molecules.
Modeling of Molecular Recognition Processes within Chemical Systems
MD simulations are particularly useful for modeling how a molecule like this compound might interact with biological targets, such as proteins or nucleic acids. nih.gov These simulations can predict the binding mode and affinity of the molecule to a specific receptor site. By placing the molecule in a simulated environment with the target, researchers can observe the formation of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for molecular recognition. researchgate.net This information is invaluable in the field of drug discovery for designing molecules with improved binding affinity and selectivity. nih.gov For instance, molecular docking studies on other thiadiazole derivatives have been used to understand their binding modes with enzymes like EGFR TK. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are used to predict the properties of new, unsynthesized compounds based on their chemical structure. ymerdigital.comresearchgate.net
For 1,2,3-thiadiazole derivatives, QSPR models can be developed to predict a wide range of properties, including solubility, boiling point, and spectroscopic characteristics. doi.org The first step in a QSPR study is to calculate a set of molecular descriptors that quantify different aspects of the molecule's structure. These descriptors can include constitutional, topological, geometrical, and electronic parameters.
Once the descriptors are calculated for a series of related compounds with known properties, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. researchgate.net These models can then be used to estimate the properties of new 1,2,3-thiadiazole derivatives, such as this compound, aiding in the design of compounds with desired characteristics.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies of Thiadiazole Derivatives
| Descriptor Type | Example Descriptor | Property Predicted |
| Constitutional | Molecular Weight | Boiling Point, Solubility |
| Topological | Wiener Index | Lipophilicity (logP) |
| Geometrical | Molecular Surface Area | Biological Activity |
| Electronic | Dipole Moment | Reactivity, Spectroscopic Properties |
Exploration of 4 Hydrazinylmethyl 1,2,3 Thiadiazole in Advanced Chemical Materials and Synthetic Applications
Role as a Versatile Synthetic Building Block for Complex Molecules
The 1,2,3-thiadiazole (B1210528) ring is a recognized pharmacophore and a versatile building block in organic synthesis, often utilized for the construction of more complex molecular architectures. isres.org The presence of a hydrazinylmethyl group at the 4-position, as in the specified compound, would theoretically offer reactive sites for a variety of chemical transformations, making it a potentially valuable precursor for diverse organic scaffolds.
Synthesis of Novel Polyheterocyclic Architectures with Tunable Properties
While no specific examples of polyheterocyclic architectures derived from 4-(hydrazinylmethyl)-1,2,3-thiadiazole have been found, the general reactivity of the 1,2,3-thiadiazole core and the hydrazine (B178648) moiety suggests several synthetic possibilities. The hydrazine group is a strong nucleophile and can readily react with various electrophiles, such as aldehydes, ketones, and esters, to form hydrazones and other derivatives. mdpi.com These reactions could be employed to link the 1,2,3-thiadiazole ring to other heterocyclic systems, thereby creating novel polyheterocyclic structures.
For instance, the condensation of a hydrazinyl-functionalized thiadiazole with a dicarbonyl compound could lead to the formation of pyridazine (B1198779) or pyrazole (B372694) rings fused or linked to the thiadiazole core. The electronic properties of the resulting polyheterocyclic system could potentially be tuned by introducing different substituents on the reacting partners. The inherent aromaticity and the presence of multiple heteroatoms in the 1,2,3-thiadiazole ring can influence the photophysical and electronic properties of the final molecule. researchgate.net
Precursor for the Development of New Organic Scaffolds
The 1,2,3-thiadiazole ring itself can serve as a precursor to other functionalities through ring-opening or rearrangement reactions, further expanding its utility in creating new organic scaffolds. researchgate.net The hydrazinylmethyl substituent would add another layer of synthetic versatility. For example, the hydrazine moiety could be transformed into other functional groups, such as amines or azides, which could then participate in a wide range of coupling reactions to build larger and more complex molecules. The development of novel scaffolds based on the 1,2,3-thiadiazole framework is an active area of research, particularly in the fields of medicinal chemistry and materials science. mdpi.com
Application in Supramolecular Chemistry and Self-Assembly
The structural features of this compound suggest its potential for applications in supramolecular chemistry, where molecules are designed to interact and organize into larger, well-defined structures.
Design of Host-Guest Systems and Molecular Recognition Motifs
The 1,2,3-thiadiazole ring, with its nitrogen and sulfur heteroatoms, can act as a hydrogen bond acceptor. The hydrazinylmethyl group provides additional hydrogen bond donor and acceptor sites. This combination of functionalities could allow this compound to participate in specific molecular recognition events. It could potentially act as a guest molecule, binding to a larger host molecule through a network of non-covalent interactions. Alternatively, it could be incorporated into a larger molecular framework to create a specific binding pocket for a target guest molecule.
Potential in Functional Material Science
Thiadiazole-containing compounds have been investigated for their potential in various areas of functional material science due to their unique electronic and photophysical properties. isres.org While there is no specific data on this compound, the general properties of the 1,2,3-thiadiazole ring suggest potential avenues for exploration. These materials have been explored for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electron-deficient nature which can facilitate electron transport. The introduction of a hydrazinylmethyl group could modulate these properties and potentially introduce new functionalities, such as sensing capabilities through interactions with specific analytes.
Monomer or Component in Polymer Synthesis
The presence of a reactive hydrazinyl group and an aromatic thiadiazole ring allows this compound to be utilized as a monomer in various polymerization reactions. The hydrazinyl moiety provides a site for condensation reactions, leading to the formation of polymers with the thiadiazole unit incorporated into the main chain or as a pendant group.
One potential application is in the synthesis of polyamides. Polyamides containing heterocyclic rings in their backbone are known for their high thermal stability and mechanical strength. In this context, this compound can react with diacid chlorides through polycondensation to yield novel polyamides. The resulting polymers would benefit from the inherent properties of the thiadiazole ring, such as improved thermal and chemical resistance. Similarly, reaction with dianhydrides could lead to the formation of polyimides, another class of high-performance polymers. researchgate.netresearchgate.net
Furthermore, the synthesis of poly(hydrazone)s is another avenue where this compound can be employed. The reaction of the hydrazinyl group with dialdehydes or diketones would result in polymers containing hydrazone linkages. These linkages can introduce interesting properties, such as stimuli-responsiveness, to the polymer chain. For instance, polymers containing a thiadiazole moiety have been synthesized through the reaction of 2,5-dihydrazinyl-1,3,4-thiadiazole with terephthalaldehyde, yielding poly(benzylidenehydrazinyl-1,3,4-thiadiazole). clockss.org This demonstrates the feasibility of incorporating thiadiazole-hydrazine derivatives into polymeric structures.
The table below summarizes potential polymer types that could be synthesized using this compound as a monomer.
| Polymer Type | Comonomer | Potential Polymer Backbone Feature |
| Polyamide | Diacid Chloride | Amide linkages with pendant thiadiazole rings |
| Polyimide | Dianhydride | Imide linkages with pendant thiadiazole rings |
| Polyhydrazone | Dialdehyde/Diketone | Hydrazone linkages with thiadiazole units |
Precursor for Optoelectronic and Responsive Materials
The 1,2,3-thiadiazole ring is an electron-deficient system, which, when combined with electron-donating groups, can lead to materials with interesting photophysical properties. The hydrazinyl group in this compound can be readily converted into a hydrazone, which can act as a donor or be part of a larger conjugated system. This donor-acceptor architecture is a key principle in the design of materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.
Thiadiazole derivatives are known to be incorporated into luminescent coordination polymers and metal-organic frameworks (MOFs). mdpi.com The nitrogen and sulfur atoms of the thiadiazole ring can coordinate with metal ions, leading to extended structures with tailored photoluminescent properties. For example, coordination polymers based on other thiadiazole isomers have been shown to exhibit solvent-responsive fluorescence, making them suitable for sensor applications. researchgate.net The hydrazinylmethyl substituent on the 1,2,3-thiadiazole ring could be further functionalized to tune the electronic properties and influence the self-assembly of such coordination networks.
Moreover, the combination of a hydrazone moiety with a carbazole (B46965) unit has been shown to result in stimuli-responsive smart materials. rsc.org This suggests that derivatives of this compound, particularly its hydrazones, could exhibit properties like mechanofluorochromism (changes in fluorescence upon mechanical stress) or vapochromism (changes in color or fluorescence upon exposure to vapors). Such responsive materials are of great interest for applications in sensing, security inks, and smart coatings.
The incorporation of thiadiazole units into conjugated polymers is a well-established strategy for tuning their electronic and optical properties for applications in OLEDs and organic photovoltaics. mdpi.commit.edu The electron-accepting nature of the thiadiazole ring can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport. While less common than its 2,1,3-benzothiadiazole (B189464) counterpart, the 1,2,3-thiadiazole moiety can also be a valuable component in designing new photoluminescent and electronically active polymers. rsc.org
Green Chemistry Considerations in Synthesis and Application
Development of Environmentally Benign Synthetic Routes
Traditional methods for the synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori synthesis, often involve the use of hazardous reagents like thionyl chloride and organic solvents. mdpi.comwikipedia.orge-bookshelf.dechemicalbook.com Green chemistry encourages the development of alternative synthetic pathways that are safer and more sustainable.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with fewer byproducts. nih.govresearchgate.net The synthesis of various heterocyclic compounds, including thiadiazole derivatives, has been successfully achieved using this technique. nanobioletters.comresearchgate.net Applying microwave assistance to the cyclization step in the synthesis of this compound could reduce reaction times and energy consumption.
The use of greener solvents or solvent-free conditions is another key aspect of environmentally benign synthesis. researchgate.net Water, supercritical fluids, or ionic liquids are considered more environmentally friendly alternatives to volatile organic compounds (VOCs). Research into solid-state reactions or reactions under solvent-free conditions, potentially aided by grinding (mechanochemistry), could further reduce the environmental footprint of the synthesis. mdpi.com
Furthermore, the development of catalytic methods that avoid stoichiometric amounts of hazardous reagents is highly desirable. For instance, improved Hurd-Mori approaches that utilize catalytic amounts of reagents or are metal-free have been reported for the synthesis of 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org Enzymatic catalysis, where reactions are carried out by enzymes under mild conditions, represents another frontier in the green synthesis of such compounds. nih.gov
The table below compares conventional and potential green synthetic approaches for 1,2,3-thiadiazole derivatives.
| Synthesis Aspect | Conventional Method | Greener Alternative |
| Energy Input | Conventional heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound |
| Solvents | Volatile organic solvents (e.g., THF, toluene) | Water, Ionic liquids, Supercritical fluids, Solvent-free conditions |
| Reagents | Stoichiometric hazardous reagents (e.g., thionyl chloride) | Catalytic systems, Metal-free conditions, Enzymatic reactions |
| Reaction Time | Often several hours | Reduced to minutes in many cases |
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. The classical Hurd-Mori synthesis, which involves the reaction of a hydrazone with thionyl chloride, has a relatively low atom economy due to the formation of stoichiometric byproducts like sulfur dioxide and hydrogen chloride. e-bookshelf.de
To improve atom economy, alternative synthetic strategies are being explored. For example, [3+2] cycloaddition reactions, where a three-atom component reacts with a two-atom component to form a five-membered ring, can be highly atom-economical. The synthesis of spiro[4.4]thiadiazole derivatives via a double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide is an example of such an approach. nih.gov
The recycling and reuse of catalysts and solvents are also crucial for waste minimization. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key strategy in green chemistry. nih.gov Additionally, recycling the reaction solvent, where possible, can significantly reduce the amount of waste generated.
Future Research Directions and Unresolved Challenges for 4 Hydrazinylmethyl 1,2,3 Thiadiazole Chemistry
Innovations in Synthesis and Scale-Up Methodologies
The traditional synthesis of 1,2,3-thiadiazoles, such as the Hurd-Mori reaction which involves the cyclization of hydrazones with thionyl chloride, presents challenges related to safety, yield, and scalability. mdpi.comwikipedia.org Future research must focus on developing modern, efficient, and safe manufacturing processes.
Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, higher reproducibility, and simplified scale-up. nih.govbeilstein-journals.org While this technology has been successfully applied to the synthesis of related heterocycles like 1,2,4-thiadiazoles and 1,2,3-triazoles, its application to 4-(hydrazinylmethyl)-1,2,3-thiadiazole is a critical area for future investigation. nih.govvapourtec.com
Implementing a flow process for the Hurd-Mori synthesis could allow for the safe handling of hazardous reagents like thionyl chloride by minimizing the volume of reactive material at any given time. vapourtec.com Automation of such a system would enable precise control over reaction parameters (temperature, residence time, stoichiometry), leading to optimized yields and purity. A key challenge will be adapting the reaction, which often involves solid intermediates or products, to a continuous flow regime without causing blockages.
| Parameter | Traditional Batch Synthesis | Potential Continuous Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous reagents (e.g., thionyl chloride). | Significantly enhanced safety with small reaction volumes and contained system. vapourtec.com |
| Scalability | Complex and non-linear; often requires re-optimization. | Simpler scale-up by extending operational time or using parallel reactors. beilstein-journals.org |
| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise, automated control over temperature, pressure, and residence time. |
| Efficiency | Can be limited by heat/mass transfer and long reaction times. | Improved heat and mass transfer can lead to faster reactions and higher yields. nih.gov |
| Key Challenge | Handling of corrosive and toxic reagents on a large scale. | Managing slurries and potential blockages from intermediates or products. |
Moving beyond the classical Hurd-Mori reaction, future research should explore milder and more efficient synthetic routes. Recent advancements in 1,2,3-thiadiazole (B1210528) synthesis have focused on metal-free and catalyst-free conditions, which reduce cost and environmental impact. organic-chemistry.org
One promising approach is the reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium (B224687) iodide (TBAI), which serves as a practical and improved alternative to the Hurd-Mori method. organic-chemistry.org Another metal-free strategy involves the cross-coupling cyclization of enaminones, tosylhydrazine, and elemental sulfur mediated by an iodine/DMSO system. organic-chemistry.org A significant unresolved challenge is the development of a synthetic pathway that allows for the direct and selective introduction of the hydrazinylmethyl group onto a pre-formed thiadiazole ring or the adaptation of these modern cyclization methods to precursors already containing the required side chain.
Deeper Understanding of Complex Reactivity and Reaction Mechanisms
The 1,2,3-thiadiazole ring is known for its unique and complex reactivity, often involving ring-opening, rearrangement, and decomposition pathways. e-bookshelf.de A thorough understanding of these processes for the 4-(hydrazinylmethyl) derivative is crucial for its application as a synthetic building block.
1,2,3-thiadiazoles can undergo thermal, photochemical, or base-catalyzed decomposition, typically involving the extrusion of a nitrogen molecule (N₂) to form highly reactive intermediates like alkynethiolates or thioketenes. e-bookshelf.demq.edu.au Furthermore, the 1,2,3-thiadiazole ring can exist in a Dimroth-type equilibrium with its open-chain isomer, an α-diazothioketone, which governs many of its rearrangements. mq.edu.au
A particularly relevant area of unresolved reactivity is the rearrangement of substituted 1,2,3-thiadiazoles. For instance, 5-amino and 5-hydrazino-1,2,3-thiadiazoles are known to rearrange into more stable 5-mercapto-1,2,3-triazoles, often under basic conditions. researchgate.net The reactivity of the this compound isomer is completely uncharted. It is unclear whether the methylene (B1212753) spacer between the ring and the hydrazinyl group will inhibit known rearrangement pathways or open up entirely new ones. Elucidating the stability of this compound under various conditions (acidic, basic, thermal) and characterizing its decomposition and rearrangement products are critical future research goals.
The development of chiral molecules is central to medicinal chemistry. While this compound itself is achiral, its hydrazinyl group provides a reactive handle for the introduction of chiral substituents. A significant challenge lies in developing stereoselective methods to synthesize these chiral derivatives.
Future research could focus on reacting the terminal nitrogen of the hydrazinyl moiety with chiral electrophiles or performing reductive amination with chiral aldehydes or ketones. The primary challenge would be controlling the stereochemistry of the newly formed chiral center. Methodologies could be adapted from the stereoselective synthesis of other chiral heterocycles, potentially involving the use of chiral catalysts or auxiliaries. nih.gov Research into the Hurd-Mori reaction using chiral precursors derived from natural products has also shown promise for creating chiral thiadiazoles, a strategy that could be explored for this compound's derivatives. researchgate.net
Advanced Characterization Techniques for In Situ Monitoring and Dynamic Studies
A deeper understanding of the synthesis and reactivity of this compound requires moving beyond standard analytical techniques (e.g., end-point NMR, IR, and mass spectrometry) and embracing advanced methods capable of real-time monitoring and the study of dynamic processes. nih.gov
In situ spectroscopic tools, such as fiber-optic coupled FT-IR (ReactIR) or Raman spectroscopy, are essential for future synthetic development. nih.govmdpi.com These techniques allow for the real-time tracking of reactant consumption and product formation, which is invaluable for optimizing reaction conditions, particularly in continuous flow systems. acs.org They can help identify transient intermediates, determine reaction kinetics, and provide a mechanistic fingerprint of the synthetic process. nih.gov
Furthermore, to investigate the potential for dynamic equilibria, such as the Dimroth rearrangement, advanced NMR techniques are required. Variable-Temperature NMR (VT-NMR) can be used to study processes that are fast on the NMR timescale, while 2D NMR techniques like Exchange Spectroscopy (EXSY) can probe slower chemical exchange phenomena. These methods could provide definitive evidence for or against the presence of the open-chain α-diazothioketone tautomer and quantify the energetics of such an equilibrium.
| Unresolved Question | Proposed Advanced Technique | Potential Finding |
|---|---|---|
| What are the kinetics of the Hurd-Mori ring formation? | In Situ FT-IR / Raman Spectroscopy | Real-time concentration profiles of reactants, intermediates, and products; reaction rate constants. mdpi.com |
| Does a transient intermediate form during synthesis? | In Situ FT-IR / Process Mass Spectrometry | Identification of short-lived species that are not observable by offline analysis. |
| Does the compound exhibit ring-chain tautomerism (Dimroth rearrangement)? | Variable-Temperature (VT) NMR / 2D EXSY NMR | Detection and quantification of dynamic exchange between isomeric forms. mq.edu.au |
| What is the precise 3D structure and conformation of chiral derivatives? | X-ray Crystallography / Nuclear Overhauser Effect (NOESY) NMR | Unambiguous determination of stereochemistry and preferred solution-state conformation. nih.gov |
Computational Design and Discovery of Novel Derivatives with Predicted Properties
The empirical, trial-and-error approach to synthesizing and screening new chemical entities is time-consuming and resource-intensive. Computational, or in silico, design offers a powerful alternative to rationally design novel derivatives of this compound with specific, predictable properties. This approach can significantly streamline the discovery pipeline for new materials and therapeutic agents.
Future research should focus on employing a variety of computational techniques. Molecular docking, a key tool in computer-aided drug design (CADD), can be used to predict the binding affinities and modes of interaction between potential this compound derivatives and biological targets like enzymes or receptors. ajprd.comresearchgate.netmdpi.com For instance, by modeling the active site of a target protein, libraries of virtual derivatives can be screened to identify candidates with the highest predicted binding efficacy, prioritizing them for synthesis. researchgate.net Studies on other thiadiazole isomers have successfully used this approach to identify potential anticonvulsant agents, anti-cancer agents, and inhibitors for enzymes relevant to diseases like COVID-19. ajprd.comnih.govbiointerfaceresearch.com Applying these methods to the this compound scaffold could uncover novel therapeutic leads.
Quantitative Structure-Activity Relationship (QSAR) studies represent another critical avenue. QSAR models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govresearchgate.net By developing robust QSAR models for derivatives of this compound, researchers can predict the activity of unsynthesized compounds, guiding the design of molecules with enhanced potency. nih.gov These models can incorporate a wide range of descriptors, including electronic, topological, and physicochemical properties, to build a comprehensive understanding of the structure-activity landscape. nih.gov
Furthermore, Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and stability of designed molecules. universci.com This information is crucial for understanding reaction mechanisms and predicting the intrinsic properties of new materials derived from the this compound core. The combination of these computational tools can create a synergistic workflow for the rational design of new derivatives, as illustrated in the table below.
Table 1: Computational Approaches for Derivative Design
| Computational Method | Application in this compound Research | Predicted Properties |
|---|---|---|
| Molecular Docking | Screening virtual libraries against biological targets (e.g., enzymes, receptors). nih.govnih.gov | Binding affinity, interaction modes, potential therapeutic activity. researchgate.netuowasit.edu.iq |
| QSAR | Developing models to correlate molecular structure with biological activity. nih.govnih.gov | Potency (e.g., IC50), efficacy, pharmacokinetic properties. researchgate.net |
| DFT Calculations | Analyzing electronic properties, reactivity, and molecular orbitals. universci.com | Stability, reactivity indices, spectroscopic properties, reaction mechanisms. |
An unresolved challenge is the lack of specific experimental data for this compound derivatives, which is essential for building and validating accurate computational models. Future work must involve a close feedback loop between computational prediction and experimental synthesis and testing to refine the models and accelerate the discovery of functional molecules.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and materials science. rjptonline.orgnih.gov For the this compound scaffold, these technologies offer unprecedented opportunities to navigate the vast chemical space of potential reactions and novel materials.
One of the most significant challenges in synthetic chemistry is the prediction of reaction outcomes, including yield and selectivity. ucla.eduovid.com Machine learning models, particularly deep learning and random forest algorithms, can be trained on large datasets of chemical reactions to predict the performance of a given transformation. ovid.comresearchgate.net For this compound, ML models could be developed to:
Predict Reaction Yields: By analyzing the structural features of reactants, reagents, and catalysts, an ML model can forecast the yield of reactions involving the hydrazinyl or thiadiazole moieties. rjptonline.orgucla.edu This would allow chemists to prioritize reaction conditions that are most likely to be successful, saving time and resources.
Recommend Reaction Conditions: AI systems can mine the chemical literature to suggest optimal catalysts, solvents, and temperatures for desired transformations of the parent compound. beilstein-journals.org
Discover Novel Reactions: AI can identify novel patterns in reactivity, potentially uncovering new synthetic pathways for functionalizing the this compound core that have not yet been conceived by chemists. researchgate.net
Table 2: AI and Machine Learning Applications in this compound Chemistry
| AI/ML Application | Objective | Potential Impact |
|---|---|---|
| Supervised Learning | Predict reaction yields and outcomes based on molecular descriptors. ucla.edu | Reduced experimental workload and faster optimization of synthetic routes. ovid.com |
| Natural Language Processing | Mine chemical literature for reaction conditions and protocols. researchgate.net | Rapid identification of starting points for reaction development. |
| Generative Models | Design novel derivatives with targeted properties (e.g., for materials science). nih.gov | Accelerated discovery of new functional materials and polymers. |
Q & A
Basic: What are the key considerations for optimizing the synthesis of 4-(hydrazinylmethyl)-1,2,3-thiadiazole derivatives?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. For thiadiazole derivatives, steps often involve:
- Temperature and pH modulation : Evidence suggests yields improve under mild conditions (e.g., room temperature for hydrazone reactions) to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, as seen in triazole-thiadiazole hybrid syntheses .
- Catalyst use : Triethylamine is effective for deprotonation in cyclization steps .
- Purification : Crystallization from ethanol or DMF ensures purity .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
Methodological Answer:
A multi-technique approach is critical:
- FT-IR : Identifies functional groups (e.g., N–H stretches at ~3300 cm⁻¹ for hydrazinyl groups) .
- NMR (¹H and ¹³C) : Confirms regiochemistry; thiadiazole protons resonate at δ 8.5–9.5 ppm, while hydrazinyl CH₂ appears at δ 3.5–4.5 .
- Mass spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for hydrazine derivatives) .
- Elemental analysis : Matches experimental vs. calculated C, H, N, S percentages to confirm purity .
Advanced: How do structural modifications to the hydrazinylmethyl group affect the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing substituents : Enhance antimicrobial activity by increasing electrophilicity of the thiadiazole core .
- Hydrophobic groups : Improve cell membrane penetration, as seen in fluorinated thiadiazole derivatives with 85.9% breast cancer cell inhibition .
- Conformational flexibility : Rigidifying the hydrazinyl linker (e.g., via cyclopropane) can boost necroptosis inhibition by stabilizing target binding .
- Docking studies : Use software like AutoDock to predict binding affinities to targets (e.g., HIV-1 reverse transcriptase for antiviral derivatives) .
Advanced: How can contradictions in reported biological activity data for thiadiazole derivatives be resolved?
Methodological Answer:
Address discrepancies through:
- Standardized assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .
- Physicochemical profiling : Measure logP and solubility to account for bioavailability differences .
- Substituent analysis : Compare electronic effects (e.g., 4-Cl vs. 4-OCH₃) on activity; halogenation often enhances potency .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiadiazoles with para-substituted aryl groups show higher antiviral EC₅₀ values) .
Advanced: What computational methods are effective for predicting the reactivity of this compound in drug design?
Methodological Answer:
Integrate computational and experimental approaches:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack at the thiadiazole S-atom) and optimize transition states .
- QTAIM and NBO analysis : Map electron density to identify reactive sites (e.g., charge transfer in donor-acceptor complexes) .
- Molecular dynamics (MD) : Simulate binding stability in biological targets (e.g., protein-ligand interactions over 100 ns trajectories) .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties early in design .
Advanced: How can researchers validate the mechanism of action for this compound in necroptosis inhibition?
Methodological Answer:
Mechanistic validation requires:
- Cellular assays : Compare activity across cell types (e.g., HT-29 vs. Jurkat) and stimuli (e.g., TNF-α + zVAD) to confirm specificity .
- Biochemical profiling : Measure RIPK1/RIPK3 phosphorylation via Western blot to track necroptosis pathways .
- SAR analogs : Test bioisosteres (e.g., pyrrole vs. thiadiazole) to identify critical pharmacophores .
- Knockout models : Use RIPK3⁻/⁻ cells to verify target engagement .
Basic: What are the stability challenges for this compound under storage conditions?
Methodological Answer:
Stability is influenced by:
- Moisture sensitivity : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the hydrazinyl group .
- Light exposure : Amber vials reduce photodegradation of the thiadiazole ring .
- pH-dependent degradation : Avoid buffers below pH 5, where protonation of the hydrazine group accelerates decomposition .
Advanced: How do electronic properties of substituents impact the material science applications of thiadiazole derivatives?
Methodological Answer:
In organic electronics:
- Thienyl substituents : Tune HOMO/LUMO levels; 4,5-bis(2-thienyl) derivatives show red-shifted absorption for OLEDs .
- Electron-deficient groups (e.g., –NO₂): Enhance charge transport in OFETs by increasing electron affinity .
- Conjugation length : Extend π-systems (e.g., aryl-ethynyl groups) to improve conductivity in thin-film devices .
- XRD analysis : Correlate crystal packing (e.g., herringbone vs. π-stacked) with device performance .
Advanced: What strategies mitigate toxicity concerns in preclinical studies of thiadiazole-based therapeutics?
Methodological Answer:
Toxicity mitigation involves:
- Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., hydrazine oxidation) .
- Prodrug design : Mask reactive groups (e.g., acetylating hydrazine) to reduce off-target effects .
- In vivo profiling : Monitor hepatotoxicity markers (ALT/AST) and renal clearance in rodent models .
- Selectivity screening : Test against non-target kinases or receptors to minimize side effects .
Basic: What are the best practices for ensuring reproducibility in thiadiazole derivative syntheses?
Methodological Answer:
Reproducibility hinges on:
- Detailed protocols : Specify equivalents (e.g., 1.2 eq. hydrazine), stirring duration (e.g., 6 h), and workup steps .
- Batch consistency : Source reagents (e.g., hydrazonoyl chlorides) from certified suppliers .
- Analytical validation : Publish full spectral data (¹H, ¹³C, HRMS) for peer verification .
- Open data : Share crystallographic files (CIF) for structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
